molecular formula C22H25NO2 B2472971 2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone CAS No. 1651833-53-2

2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone

Cat. No.: B2472971
CAS No.: 1651833-53-2
M. Wt: 340.5 g/mol
InChI Key: FFLSJIQJQKDDCM-JZDSKUDLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH 250-d5 involves the incorporation of deuterium atoms into the JWH 250 molecule. The general synthetic route includes the following steps:

Industrial Production Methods: Industrial production of JWH 250-d5 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: JWH 250-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydroxylated Metabolites: Formed through oxidation.

    Alcohols: Formed through reduction.

    Halogenated Derivatives: Formed through substitution.

Mechanism of Action

JWH 250-d5, like its non-deuterated counterpart JWH 250, acts as a cannabinoid agonist at both the cannabinoid receptor 1 and cannabinoid receptor 2. It binds to these receptors with high affinity, leading to the activation of the endocannabinoid system. This activation results in various physiological effects, including analgesia and psychoactive effects .

Comparison with Similar Compounds

Uniqueness of JWH 250-d5: JWH 250-d5 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of JWH 250 in complex biological matrices .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-(2,4,5,6,7-pentadeuterio-1-pentylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i6D,7D,11D,12D,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLSJIQJQKDDCM-JZDSKUDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC)[2H])C(=O)CC3=CC=CC=C3OC)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016394
Record name JWH 250-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1651833-53-2
Record name JWH 250-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone
Reactant of Route 3
Reactant of Route 3
2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone
Reactant of Route 5
Reactant of Route 5
2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone
Reactant of Route 6
2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl-2,4,5,6,7-d5)-ethanone

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